

# Application Notes and Protocols: Caerulein-Induced Acute Pancreatitis Model in Mice

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## Compound of Interest

Compound Name: Caerulein

Cat. No.: B1668201

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The **caerulein**-induced acute pancreatitis model in mice is a widely utilized, reproducible, and clinically relevant experimental tool for studying the pathogenesis of acute pancreatitis (AP) and for evaluating potential therapeutic interventions. **Caerulein**, a decapeptide analog of cholecystikinin (CCK), induces a mild, edematous pancreatitis when administered in supramaximal doses, characterized by interstitial edema, inflammatory cell infiltration, and acinar cell vacuolization[1][2][3]. The severity of the pancreatitis can be increased to a necrotizing form by co-administering lipopolysaccharide (LPS), which mimics the systemic inflammatory response seen in severe human AP[1][2][4]. This model is advantageous due to its non-invasive nature, simplicity, and good reproducibility[2][3].

## I. Experimental Protocols

### A. Animal and Housing Conditions

- Species and Strain: C57BL/6J or BALB/c mice are commonly used[2][4][5].
- Age and Weight: 6-12 week old mice, weighing 20-30g[4][5].
- Housing: Animals should be housed in a controlled environment (approximately 21°C with a 12-hour light/dark cycle) with ad libitum access to food and water[4].
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

- Fasting: Mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water[1][4].

## B. Preparation of Reagents

- **Caerulein** Solution:
  - Dissolve 1 mg of **caerulein** powder in 1 mL of sterile saline to create a stock solution of 1 mg/mL[2].
  - Sterilize the stock solution using a 0.22 µm syringe filter[2].
  - Store the stock solution at -20°C.
  - Before use, thaw the stock solution and dilute it with sterile saline to the desired working concentration (e.g., 5 µg/mL or 10 µg/mL)[2].
- Lipopolysaccharide (LPS) Solution (for Severe AP Model):
  - Dissolve LPS (from E. coli) in sterile saline to a concentration of 1 mg/mL.
  - Vortex thoroughly to ensure complete dissolution.

## C. Induction of Acute Pancreatitis

### 1. Mild Acute Pancreatitis (Edematous)

- Administer **caerulein** at a dose of 50 µg/kg via intraperitoneal (i.p.) injection[1][2].
- Repeat the injections hourly for a total of 6 to 10 doses[1][4][5]. The number of injections can be varied to modulate the severity of pancreatitis[2][6].

### 2. Severe Acute Pancreatitis (Necrotizing)

- Induce mild pancreatitis with hourly i.p. injections of **caerulein** (50 µg/kg) for 6-10 hours[1][4].
- Immediately or one hour after the final **caerulein** injection, administer a single i.p. injection of LPS at a dose of 10-15 mg/kg[1][2][4].

## D. Sample Collection and Processing

- Timing: Euthanize mice at desired time points after the final injection (e.g., 3, 8, 12, or 24 hours) to assess the progression of the disease[1][7][8][9].
- Blood Collection: Collect blood via cardiac puncture into serum separator tubes[8]. Allow the blood to clot, then centrifuge at 2,000-3,000 x g for 10 minutes to separate the serum. Store serum at -80°C for biochemical analysis.
- Pancreas Collection:
  - Perform a laparotomy and carefully dissect the pancreas from its attachments to the stomach, spleen, and duodenum[1].
  - Rinse the pancreas with cold saline, blot dry, and weigh it.
  - For histology, fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours[1].
  - For other assays (MPO, cytokine analysis), snap-freeze a portion of the pancreas in liquid nitrogen and store it at -80°C[1].

## E. Assessment of Pancreatitis Severity

### 1. Biochemical Assays: Serum Amylase and Lipase

- Serum amylase and lipase levels are key indicators of pancreatic injury[5][9][10].
- Measure the enzymatic activity in the collected serum using commercially available assay kits according to the manufacturer's instructions.
- Levels typically peak around 8-12 hours after the induction of pancreatitis[9][11].

### 2. Histological Analysis

- After fixation, dehydrate the pancreatic tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax[1].
- Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E)[1].

- Evaluate the slides under a light microscope by a blinded observer for edema, inflammatory cell infiltration, and acinar cell necrosis[1][12][13][14].

### 3. Myeloperoxidase (MPO) Activity Assay

- MPO is an enzyme found in neutrophils, and its activity in pancreatic tissue is a quantitative measure of neutrophil infiltration[15].
- Protocol:
  - Homogenize the frozen pancreatic tissue in a suitable buffer (e.g., 20 mM PBS, pH 7.4) [16].
  - Centrifuge the homogenate at 10,000-14,000 x g for 15-20 minutes at 4°C[16][17].
  - Measure MPO activity in the supernatant using a commercial MPO activity assay kit, which typically involves the MPO-catalyzed reaction of H<sub>2</sub>O<sub>2</sub> with a chromogenic substrate[17][18][19].
  - Read the absorbance at the specified wavelength (e.g., 460 nm)[18][19].

### 4. Cytokine and Chemokine Measurement

- Measure the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) and chemokines (e.g., MCP-1) in serum or pancreatic tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols[7][14][20].

## II. Data Presentation

Table 1: Dosing Regimens for **Caerulein**-Induced Pancreatitis in Mice

Model Type	Reagent(s)	Dosage	Route	Injection Schedule	Reference(s)
Mild AP	Caerulein	50 µg/kg	i.p.	6-10 hourly injections	[1][4][5]
Mild AP	Caerulein	75 µg/kg	i.p.	8 hourly injections on 2 consecutive days	[21]
Severe AP	Caerulein + LPS	50 µg/kg Caerulein	i.p.	6-10 hourly injections of Caerulein	[1][2][4]

||| 10-15 mg/kg LPS | i.p. | Single injection of LPS after the last **Caerulein** dose ||

Table 2: Histological Scoring of Acute Pancreatitis A commonly used scoring system, adapted from Schmidt et al., grades the severity based on key pathological features.[1][22]

Parameter	Score 0	Score 1	Score 2	Score 3	Score 4
Edema	<b>Absent</b>	<b>Interlobular edema</b>	<b>Interlobular and interacinar edema</b>	<b>Diffuse edema</b>	
Inflammatory Infiltration	Absent	Infiltrate around ducts	Infiltrate in parenchyma (<50% of lobules)	Infiltrate in parenchyma (>50% of lobules)	
Parenchymal Necrosis	Absent	<15% of lobules	15-35% of lobules	35-50% of lobules	>50% of lobules

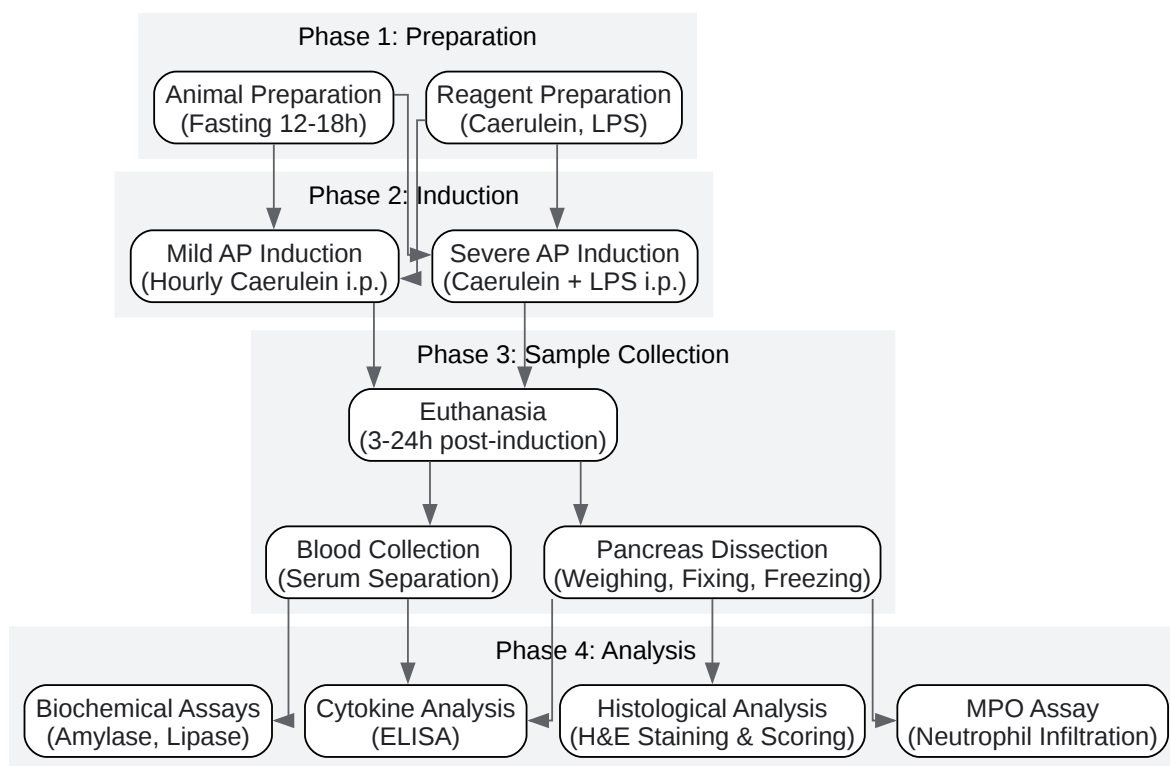
| Hemorrhage | Absent | 1-2 foci | 3-5 foci | >5 foci ||

Table 3: Expected Changes in Biomarkers

Biomarker	Expected Change in AP	Peak Time (approx.)	Method of Analysis	Reference(s)
Serum Amylase	Significant Increase	8-12 hours	Enzymatic Assay	<a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Serum Lipase	Significant Increase	8-12 hours	Enzymatic Assay	<a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Pancreatic MPO Activity	Significant Increase	7-12 hours	Colorimetric Assay	<a href="#">[15]</a>
Serum TNF- $\alpha$	Increase	1-8 hours	ELISA	<a href="#">[7]</a>
Serum IL-6	Increase	8-12 hours	ELISA	<a href="#">[7]</a>

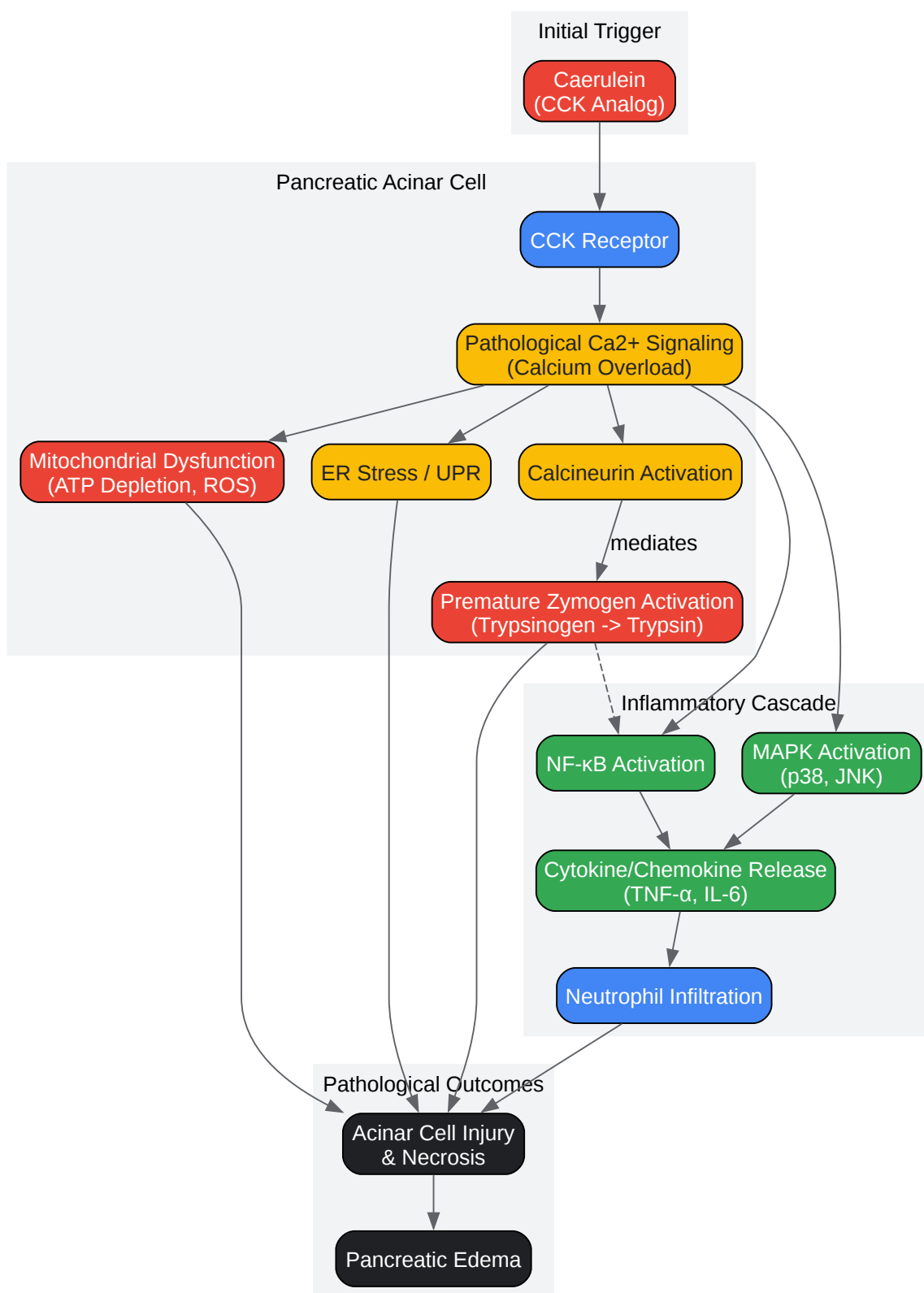
| Serum MCP-1 | Increase | 8-12 hours | ELISA |[\[7\]](#)[\[14\]](#) |

### III. Visualizations



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Caption: Experimental workflow for the **caerulein**-induced acute pancreatitis model in mice.



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